N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Benzylation and Ethoxylation: The benzyl group is introduced via a nucleophilic substitution reaction, while the ethoxy group is typically added through an etherification process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or other alkoxides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various alkoxy-substituted derivatives.
Scientific Research Applications
N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pyrrolidine ring contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-benzyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
- N-benzyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Comparison:
- N-benzyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
- N-benzyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its binding properties and biological activity.
N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-benzyl-4-ethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-10-12-20(13-11-19)28(25,26)23(16-18-8-4-3-5-9-18)17-21(24)22-14-6-7-15-22/h3-5,8-13H,2,6-7,14-17H2,1H3 |
InChI Key |
GLPIMJUCZXONMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCC3 |
Origin of Product |
United States |
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